molecular formula C21H35NO2S B14132618 1-(Hexadecanoyloxy)pyridine-2(1H)-thione CAS No. 89025-67-2

1-(Hexadecanoyloxy)pyridine-2(1H)-thione

Cat. No.: B14132618
CAS No.: 89025-67-2
M. Wt: 365.6 g/mol
InChI Key: JSFOGYMGVZSWAX-UHFFFAOYSA-N
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Description

1-(Hexadecanoyloxy)pyridine-2(1H)-thione is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hexadecanoyloxy group attached to the pyridine ring, along with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexadecanoyloxy)pyridine-2(1H)-thione typically involves the esterification of pyridine-2(1H)-thione with hexadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexadecanoyloxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens (Cl2, Br2) or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), alkyl halides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated or alkylated pyridine derivatives

Scientific Research Applications

1-(Hexadecanoyloxy)pyridine-2(1H)-thione has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Hexadecanoyloxy)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(Adamantane-1-carbonyloxy)pyridine-2(1H)-thione
  • 1-(Octadecanoyloxy)pyridine-2(1H)-thione
  • 1-(Dodecanoyloxy)pyridine-2(1H)-thione

Comparison: 1-(Hexadecanoyloxy)pyridine-2(1H)-thione is unique due to its specific hexadecanoyloxy group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain in the hexadecanoyloxy group influences the compound’s solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly suitable for applications where these properties are advantageous.

Properties

CAS No.

89025-67-2

Molecular Formula

C21H35NO2S

Molecular Weight

365.6 g/mol

IUPAC Name

(2-sulfanylidenepyridin-1-yl) hexadecanoate

InChI

InChI=1S/C21H35NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(23)24-22-19-16-15-17-20(22)25/h15-17,19H,2-14,18H2,1H3

InChI Key

JSFOGYMGVZSWAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)ON1C=CC=CC1=S

Origin of Product

United States

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